Superior Acidity versus Non-Fluorinated Analog
The predicted acid dissociation constant (pKa) for 5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is 3.95 ± 0.10 . In stark contrast, the predicted pKa for its non-fluorinated structural analog, 5-oxo-5-phenylpentanoic acid (4-benzoylbutyric acid, CAS 1501-05-9), is approximately 4.65 ± 0.10 [1]. This 0.7-unit difference corresponds to the fluorinated compound being roughly five times more acidic, a direct consequence of the strong electron-withdrawing inductive effect of the 3-trifluoromethyl group.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.95 ± 0.10 (Predicted) |
| Comparator Or Baseline | 5-Oxo-5-phenylpentanoic acid (CAS 1501-05-9), pKa ≈ 4.65 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa ≈ -0.7 (Target compound is more acidic) |
| Conditions | Calculated pKa values using ACD/Labs Percepta Platform (physicochemical property prediction) |
Why This Matters
This enhanced acidity is critical for optimizing binding interactions with basic residues in enzyme active sites and influences salt formation, solubility, and formulation strategies during drug development.
- [1] BOC Sciences. 5-Oxo-5-phenylvaleric acid (CAS 1501-05-9) - Product Information and Predicted Properties. View Source
